molecular formula C12H18NO6- B12326225 1,3-Pyrrolidinedicarboxylic acid, 3-(carboxymethyl)-, 1-(1,1-dimethylethyl) ester

1,3-Pyrrolidinedicarboxylic acid, 3-(carboxymethyl)-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12326225
M. Wt: 272.27 g/mol
InChI Key: PJXKJYRZDKBBEF-UHFFFAOYSA-M
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Description

1,3-Pyrrolidinedicarboxylic acid, 3-(carboxymethyl)-, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C10H17NO6. This compound is known for its unique structure, which includes a pyrrolidine ring substituted with carboxymethyl and tert-butyl ester groups. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 3-(carboxymethyl)-, 1-(1,1-dimethylethyl) ester typically involves the reaction of pyrrolidine derivatives with appropriate carboxylating agents. One common method includes the use of tert-butyl chloroformate and carboxymethyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Pyrrolidinedicarboxylic acid, 3-(carboxymethyl)-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Pyrrolidinedicarboxylic acid, 3-(carboxymethyl)-, 1-(1,1-dimethylethyl) ester is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex

Properties

Molecular Formula

C12H18NO6-

Molecular Weight

272.27 g/mol

IUPAC Name

3-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H19NO6/c1-11(2,3)19-10(18)13-5-4-12(7-13,9(16)17)6-8(14)15/h4-7H2,1-3H3,(H,14,15)(H,16,17)/p-1

InChI Key

PJXKJYRZDKBBEF-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)C(=O)[O-]

Origin of Product

United States

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